3-Ethynylaniline-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

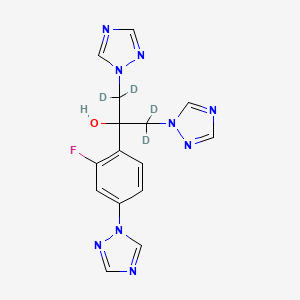

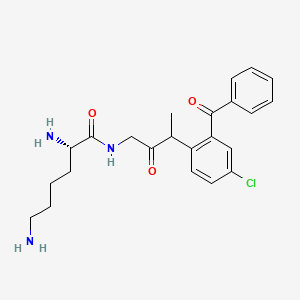

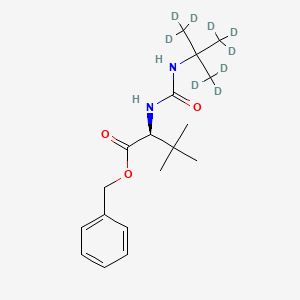

3-Ethynylaniline-d4 is a terminal alkyne . It is also known as (3-Ethynylphenyl)amine-d4 .

Synthesis Analysis

3-Ethynylaniline can be prepared by the reduction of 3-ethylnylnitrobenzene . It may also be used in the synthesis of certain benzoxazine monomers .Molecular Structure Analysis

The molecular formula of 3-Ethynylaniline-d4 is C8H3D4N . The InChI representation is InChI=1/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Ethynylaniline-d4 is 121.17 g/mol . The exact mass is 117.057849228 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 240.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol . The flash point is 111.0±17.9 °C . The index of refraction is 1.590 . The molar refractivity is 37.4±0.4 cm3 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor . It has 1 freely rotating bond . The polar surface area is 26 Å2 . The polarizability is 14.8±0.5 10-24 cm3 . The surface tension is 47.4±5.0 dyne/cm . The molar volume is 111.0±5.0 cm3 .Applications De Recherche Scientifique

Synthesis of Benzoxazine Monomers

3-Ethynylaniline is used in the synthesis of benzoxazine monomers. These monomers include bis{4-[3-(3-ethynylphenyl)(2H,4H benzo[3,4-e]1,3-oxazin-6-yloxy)]phenyl}phenylphosphino-1-one, [3-(3-ethynylphenyl)(2H,4H benzo[3,4-e]1,3-oxazaperhydroin-6-yl)], and [3-(3-ethynylphenyl)(2H,4H-benzo[3,4-e]1,3-oxazin-6-yl)]phenylphosphino-1-one .

Synthesis of Dianilides

3-Ethynylaniline is used to synthesize succin(m-ethynyl)dianilide and sebaco(m-ethynyl)dianilide . These compounds are important in the field of organic chemistry.

Synthesis of Erlotinib Hydrochloride

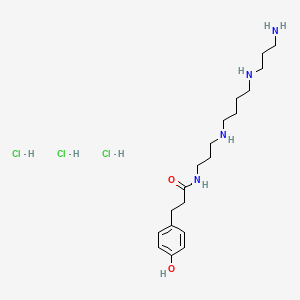

3-Ethynylaniline is used as a reagent in the multi-step synthesis of erlotinib hydrochloride . Erlotinib hydrochloride is a drug used to treat non-small cell lung cancer, pancreatic cancer, and several other types of cancer.

Preparation of 3-(3-ethynylphenyl)-6-methyl-2H, 4H-benzo[e]1,3-oxazine

3-Ethynylaniline is used to prepare 3-(3-ethynylphenyl)-6-methyl-2H, 4H-benzo[e]1,3-oxazine . This compound has potential applications in the field of medicinal chemistry.

Preparation of 3-[3-(4-acetylamino-benzyl)-[1,2,4]oxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide

3-Ethynylaniline is used to prepare 3-[3-(4-acetylamino-benzyl)-[1,2,4]oxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide . This compound is a potential candidate for drug development.

Metabolic Research

3-Ethynylaniline-d4 is used in metabolic research . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Safety and Hazards

When handling 3-Ethynylaniline-d4, it is recommended to use personal protective equipment. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .

Mécanisme D'action

Target of Action

3-Ethynylaniline-d4 is a deuterated derivative of 3-Ethynylaniline . It is primarily used as a biochemical reagent in life science research It is known to be used in the synthesis of various compounds, suggesting its role in interacting with multiple molecular targets .

Mode of Action

The mode of action of 3-Ethynylaniline-d4 involves its interaction with its targets through chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .

Biochemical Pathways

Given its role as a click chemistry reagent, it is likely involved in the synthesis of various biochemical compounds .

Result of Action

The molecular and cellular effects of 3-Ethynylaniline-d4’s action depend on the specific biochemical reactions it is involved in. As a click chemistry reagent, it can contribute to the synthesis of various compounds, potentially leading to diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 3-Ethynylaniline-d4 can be influenced by various environmental factors. These may include the specific experimental conditions, such as temperature, pH, and the presence of other chemical reagents. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethynylaniline-d4 can be achieved by the Sonogashira coupling reaction between 3-iodoaniline-d4 and ethynyl-d4 magnesium bromide.", "Starting Materials": [ "3-iodoaniline-d4", "ethynyl-d4 magnesium bromide" ], "Reaction": [ "Prepare ethynyl-d4 magnesium bromide by reacting ethynyl-d4 lithium with magnesium bromide in diethyl ether.", "Dissolve 3-iodoaniline-d4 in a mixture of tetrahydrofuran and water.", "Add the ethynyl-d4 magnesium bromide to the 3-iodoaniline-d4 solution.", "Add a catalytic amount of copper(I) iodide and triphenylphosphine to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent." ] } | |

Numéro CAS |

1794883-73-0 |

Formule moléculaire |

C8H7N |

Poids moléculaire |

121.175 |

Nom IUPAC |

2,3,4,6-tetradeuterio-5-ethynylaniline |

InChI |

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i3D,4D,5D,6D |

Clé InChI |

NNKQLUVBPJEUOR-LNFUJOGGSA-N |

SMILES |

C#CC1=CC(=CC=C1)N |

Synonymes |

(3-Ethynylphenyl)amine-d4; (m-Aminophenyl)acetylene-d4; 1-Amino-3-ethynylbenzene-d4; 3-Acetylenylaniline-d4; 3-Amino-1-ethynylbenzene-d4; 3-Ethynylaniline-d4; 3-Ethynylbenzenamine-d4; m-Ethynylaniline-d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)